4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile is an organic compound with the chemical formula C13H11N3O This compound is notable for its unique structure, which includes a pyrazole ring substituted with acetyl and methyl groups, and a benzonitrile moiety
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been shown to be cytotoxic to several human cell lines . They have been associated with diverse biological activities, including antioxidant and anticancer activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that leads to cytotoxic effects . These compounds have been shown to exhibit good radical scavenging activity, with some being more active than ascorbic acid used as a standard .
Biochemical Pathways
For instance, some pyrazole derivatives have been shown to be involved in the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .
Pharmacokinetics
It is known that the presence of a pyridine core in the molecule can increase bioavailability .
Result of Action
Several derivatives of pyrazole compounds have been found to be cytotoxic in the rko cell line . In particular, some compounds have shown potent scavenging activity and have exhibited cytotoxic effects against RKO cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-acetyl-5-methyl-1H-pyrazole with benzonitrile under specific conditions. One common method is the slow-evaporation technique, which allows for the controlled growth of the compound’s crystals . The reaction conditions often include the use of solvents such as ethanol or ethyl acetate, and the process may be catalyzed by acids or bases depending on the desired reaction pathway .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: Similar in structure but with a triazole ring instead of a pyrazole ring.
5-hydroxy-1-methyl-1H-pyrazole: Contains a hydroxyl group and a methyl group on the pyrazole ring.
4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Features a bis-pyrazole structure with arylmethylene linkage.
Uniqueness
4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzonitrile moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(4-acetyl-5-methylpyrazol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-13(10(2)17)8-15-16(9)12-5-3-11(7-14)4-6-12/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAKJHFFQTXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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